5-bromoimidazo[1,5-a]pyrazin-8(7H)-one
Overview
Description
5-bromoimidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family This compound is characterized by its unique structure, which includes a bromine atom at the 5th position and a ketone group at the 8th position
Preparation Methods
The synthesis of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-bromo-2-aminopyrazine with glyoxal in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
5-bromoimidazo[1,5-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide, potassium cyanide, and various amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been investigated for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents due to its ability to interact with specific biological targets.
Medicine: The compound’s potential as a pharmaceutical agent has been explored in the development of new treatments for various diseases. Its unique structure and reactivity make it a candidate for drug discovery and development.
Industry: In the industrial sector, 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of 5-bromoimidazo[1,5-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
5-bromoimidazo[1,5-a]pyrazin-8(7H)-one can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar imidazo[1,5-a] scaffold but differ in the presence of a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrazine derivatives: These compounds have a similar imidazo[1,2-a] scaffold and have been explored for their versatility in organic synthesis and drug development.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-7H-imidazo[1,5-a]pyrazin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-5-2-9-6(11)4-1-8-3-10(4)5/h1-3H,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJRFSSTVUERJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=NC=C2C(=O)N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10833927 | |
Record name | 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10833927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849200-66-4 | |
Record name | 5-Bromoimidazo[1,5-a]pyrazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10833927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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